molecular formula C8H6ClNOS B8239200 (7-Chlorothieno[3,2-b]pyridin-2-yl)methanol

(7-Chlorothieno[3,2-b]pyridin-2-yl)methanol

Cat. No.: B8239200
M. Wt: 199.66 g/mol
InChI Key: SLHSIMWMMUCNQI-UHFFFAOYSA-N
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Description

(7-Chlorothieno[3,2-b]pyridin-2-yl)methanol is a chemical compound with the molecular formula C8H6ClNOS. It is a derivative of thienopyridine, characterized by the presence of a chlorine atom at the 7th position and a hydroxymethyl group at the 2nd position of the thienopyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Chlorothieno[3,2-b]pyridin-2-yl)methanol typically involves the chlorination of thienopyridine followed by the introduction of a hydroxymethyl group. One common method involves the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position. Subsequently, the hydroxymethyl group can be introduced via a reaction with formaldehyde under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and hydroxymethylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(7-Chlorothieno[3,2-b]pyridin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(7-Chlorothieno[3,2-b]pyridin-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (7-Chlorothieno[3,2-b]pyridin-2-yl)methanol involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-Chlorothieno[3,2-b]pyridin-2-yl)methanol is unique due to its specific substitution pattern on the thienopyridine ring, which imparts distinct electronic and steric properties. These unique features make it valuable in the design of new materials and therapeutic agents .

Properties

IUPAC Name

(7-chlorothieno[3,2-b]pyridin-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNOS/c9-6-1-2-10-7-3-5(4-11)12-8(6)7/h1-3,11H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHSIMWMMUCNQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=C(SC2=C1Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

7-Chloro-thieno[3,2-b]pyridine-2-carboxylic acid lithium salt (2.0 g, 9.1 mmole) was dissolved in a solution of DMF (10 mL) and chloroform (50 mL). The carboxylate was treated with thionyl chloride (2.0 mL, 27.3 mmole) and refluxed for one hour. The resultant acid chloride was cooled to room temperature and added dropwise to a solution of sodium borohydride (0.7 g, 18.2 mmole) in DMF (10 mL) at 0° C. The temperature was allowed to reach room temperature over 2 hours and the reaction was quenched with concentrated HCl. The reaction mixture was neutralized with NaOH and the workup was performed with MTBE, brine and MgSO4. The crude product was triturated with MTBE, which provided the title compound as a beige solid (0.7 g, 40%): 1H-NMR (DMSO-d6, 400 MHz) δ8.58 (1H, d, J=5.1 Hz), 7.51 (1H, d, J=5.1 Hz), 7.47 (1H, s), 5.94 (1H, t, J=5.8 Hz), 4.84-4.82 (2H, m); MS m/z 200 (M+H)+.
Name
7-Chloro-thieno[3,2-b]pyridine-2-carboxylic acid lithium salt
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.7 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(7-Chlorothieno[3,2-b]pyridin-2-yl)methanol
Reactant of Route 2
(7-Chlorothieno[3,2-b]pyridin-2-yl)methanol
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(7-Chlorothieno[3,2-b]pyridin-2-yl)methanol
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(7-Chlorothieno[3,2-b]pyridin-2-yl)methanol
Reactant of Route 6
(7-Chlorothieno[3,2-b]pyridin-2-yl)methanol

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